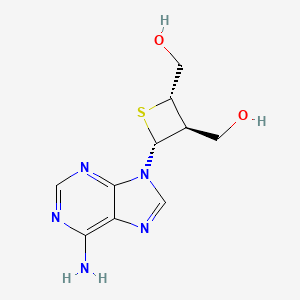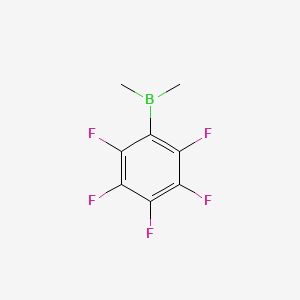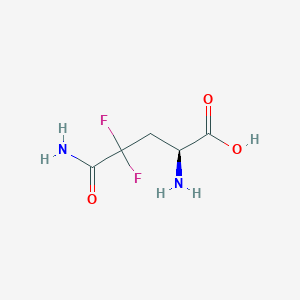![molecular formula C12H18O2 B14254413 (1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 244288-46-8](/img/structure/B14254413.png)
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone compound known for its unique structure and properties. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which imparts significant steric hindrance and influences its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphor or its derivatives.
Acetylation: The key step involves the acetylation of the bicyclic framework. This can be achieved using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acetyl group can participate in hydrogen bonding or covalent interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Camphor: A structurally related bicyclic ketone with similar reactivity.
Borneol: A bicyclic alcohol derived from camphor, used in similar applications.
Isoborneol: An isomer of borneol with distinct stereochemistry and properties.
Uniqueness
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of the acetyl group, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
244288-46-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H18O2/c1-7(13)9-8-5-6-12(4,10(9)14)11(8,2)3/h8-9H,5-6H2,1-4H3/t8-,9-,12+/m1/s1 |
InChI Key |
GAFUMFKPSJECBC-LNLATYFQSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H]2CC[C@@](C1=O)(C2(C)C)C |
Canonical SMILES |
CC(=O)C1C2CCC(C1=O)(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


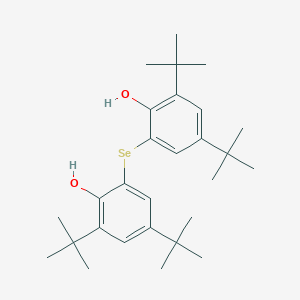
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
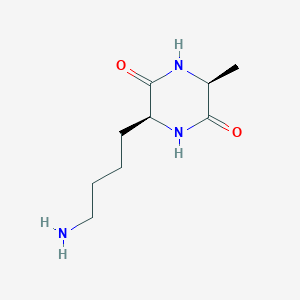
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
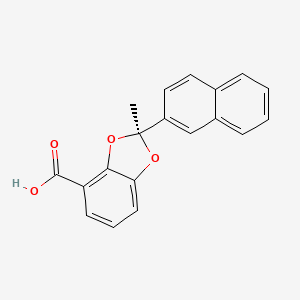
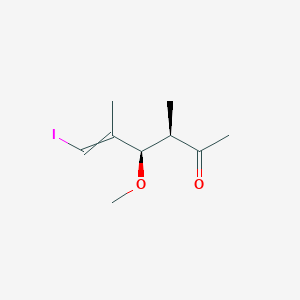
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
